tert-Butyl 8-bromo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate
Description
Comparative Nomenclature with Positional Isomers
Positional isomers, such as the 7-bromo analog (CAS: 740842-89-1), differ in bromine placement. In the 8-bromo derivative, the halogen resides on the benzene ring, whereas in the 7-bromo isomer, it occupies the azepine ring. This distinction alters electronic distribution and reactivity.
Crystallographic Analysis and Conformational Dynamics
While crystallographic data for this specific compound remains unpublished, analogous brominated azepines exhibit predictable packing behaviors. For example, tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate (CAS: 188869-05-8) adopts a chair conformation in its piperidine ring, with bromine occupying an axial position to minimize steric clashes. Extrapolating to the title compound:
- The azepine ring likely adopts a boat-like conformation due to partial saturation.
- The tert-butyl group projects away from the benzazepine plane, reducing non-bonded interactions.
- Bromine’s van der Waals radius (1.85 Å) may induce slight distortion in the benzene ring’s planarity.
Conformational dynamics are influenced by:
- Steric hindrance : The tert-butyl group restricts rotation about the C2–N bond.
- Electronic effects : Bromine’s inductive effect stabilizes certain resonance forms, favoring specific tautomers.
Spectroscopic Profiling (NMR, IR, UV-Vis, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR :
- ¹³C NMR :
Infrared (IR) Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy
Mass Spectrometry (MS)
- Molecular ion : m/z 326 ([M]⁺).
- Isotopic pattern : Distinct ¹:¹ ratio for [M]⁺ and [M+2]⁺ due to bromine’s natural abundance (⁷⁹Br: 50.7%; ⁸¹Br: 49.3%).
- Fragmentation : Loss of tert-butyl group (m/z 326 → 270) and subsequent CO₂ elimination (m/z 270 → 226).
Comparative Structural Analysis with Positional Isomers
8-Bromo vs. 7-Bromo Isomers
| Feature | 8-Bromo Isomer | 7-Bromo Isomer |
|---|---|---|
| Bromine Position | Benzene ring (C8) | Azepine ring (C7) |
| Electronic Effects | Deactivates benzene ring meta/para positions | Alters azepine’s basicity and ring strain |
| Reactivity | Electrophilic substitution at C6 or C9 | Nucleophilic attack at C7 favored |
Impact of tert-Butyl Group
Structural Analogues in Drug Discovery
Spirocyclic derivatives, such as tert-butyl 1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,4'-piperidine]-1'-carboxylate (CAS: EVT-1694515), demonstrate how ring fusion modulates bioactivity. The title compound’s planar benzazepine core contrasts with spiro systems’ three-dimensionality, highlighting scaffold-dependent pharmacological profiles.
Properties
Molecular Formula |
C15H20BrNO2 |
|---|---|
Molecular Weight |
326.23 g/mol |
IUPAC Name |
tert-butyl 8-bromo-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate |
InChI |
InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-8-4-5-11-6-7-13(16)9-12(11)10-17/h6-7,9H,4-5,8,10H2,1-3H3 |
InChI Key |
VKALKPQXPARKSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C(C1)C=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 8-bromo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the starting materials may include a brominated aromatic compound and a tert-butyl ester, which undergo cyclization in the presence of a base and a solvent . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
tert-Butyl 8-bromo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
tert-Butyl 8-bromo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cardiovascular and neurological disorders.
Mechanism of Action
The mechanism of action of tert-Butyl 8-bromo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the nature of the compound’s derivatives .
Comparison with Similar Compounds
Bromine vs. Tetrazolyl/Oxazolyl Substituents
Compounds such as tert-butyl 7-(2,5-dimethyloxazol-4-ylmethoxy)-6-(tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (12b) () and tert-butyl 7-hydroxy-6-(methoxymethyl-tetrazolyl) derivatives (22, 23) () highlight the impact of substituent diversity:
- Biological Activity : Tetrazolyl groups (common in angiotensin II receptor blockers) confer pharmacological activity, whereas bromine may enhance halogen bonding in target interactions.
Physicochemical Properties
*Estimated from substituent additions to base structure.
Biological Activity
tert-Butyl 8-bromo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate is a synthetic compound belonging to the benzo[c]azepine family, characterized by its unique structural features that include a bromine atom and a tert-butyl group. This compound has garnered interest due to its potential biological activities, which may include antimicrobial, antiviral, and anticancer properties.
- Molecular Formula : C₁₅H₂₀BrN₁O₂
- Molecular Weight : 326.23 g/mol
- CAS Number : 1034573-54-0
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities. The presence of the bromo and tert-butyl groups contributes to its reactivity and potential interactions with biological targets.
Antiviral Activity
Studies have shown that derivatives of benzo[c]azepines can exhibit significant antiviral activity. For example, compounds with similar structures have been tested against Tobacco Mosaic Virus (TMV) and have shown over 40% inactivation at concentrations of 500 mg/L . The structure–activity relationship (SAR) suggests that specific substitutions on the benzene ring can enhance antiviral efficacy.
Anticancer Potential
Preliminary studies indicate that related compounds may possess anticancer properties. For instance, some azepine derivatives have shown activity against leukemia cells in vitro, suggesting a potential for further exploration in cancer therapeutics .
Case Studies
-
Antiviral Efficacy Against TMV
- Objective : To assess the antiviral activity of azepine derivatives.
- Method : Bioassays conducted at varying concentrations (100 mg/L and 500 mg/L).
- Results : Compounds exhibited significant antiviral activity, with some derivatives outperforming standard antiviral agents like ribavirin.
-
Anticancer Activity
- Objective : Evaluation of azepine derivatives against human leukemia cell lines.
- Method : In vitro assays measuring cell viability post-treatment.
- Results : Certain compounds demonstrated cytotoxic effects comparable to established chemotherapeutic agents.
Comparative Analysis
The following table compares this compound with structurally related compounds regarding their biological activities:
| Compound Name | CAS Number | Key Biological Activities | Notes |
|---|---|---|---|
| This compound | 1034573-54-0 | Antiviral, Antimicrobial | Potential therapeutic applications |
| tert-butyl 5-amino-8-bromo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate | 1798793-68-6 | Anticancer | Shows promise in leukemia treatment |
| tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | 164148-92-9 | Neuroprotective effects | Related structural features |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
